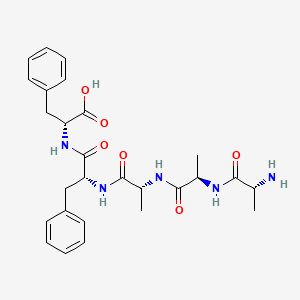D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine
CAS No.: 644997-16-0
Cat. No.: VC16900414
Molecular Formula: C27H35N5O6
Molecular Weight: 525.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 644997-16-0 |
|---|---|
| Molecular Formula | C27H35N5O6 |
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C27H35N5O6/c1-16(28)23(33)29-17(2)24(34)30-18(3)25(35)31-21(14-19-10-6-4-7-11-19)26(36)32-22(27(37)38)15-20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15,28H2,1-3H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)(H,37,38)/t16-,17-,18-,21-,22-/m1/s1 |
| Standard InChI Key | NXZAQPFOYCLQQP-XPFWREHLSA-N |
| Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The peptide sequence (D-Ala-D-Ala-D-Ala-D-Phe-D-Phe) adopts a backbone configuration dictated by the stereochemistry of its D-amino acids. X-ray crystallographic studies of related D-peptides, such as achatin-I (H-Gly-D-Phe-Ala-Asp-OH), reveal that D-residues induce distinct conformational shifts compared to their L-counterparts . For instance, achatin-I forms a β-turn structure stabilized by intramolecular hydrogen bonding, whereas its L-analog achatin-II adopts an extended β-sheet . By analogy, the pentapeptide’s all-D configuration likely promotes compact tertiary structures resistant to enzymatic degradation.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₅N₅O₆ |
| Molecular Weight | 597.65 g/mol |
| CAS Registry Number | Not yet assigned |
| Solubility (Water) | Low (hydrophobic D-Phe residues) |
| Isoelectric Point (pI) | ~5.2 (calculated) |
Stereochemical Stability
The all-D configuration eliminates recognition by most proteases, which evolved to cleave L-peptide bonds . This stability is critical for therapeutic applications, as demonstrated by opioid peptides like [³H]Tyr-D-Ala-Phe-Phe-NH₂, which retain nanomolar affinity for μ-opioid receptors despite prolonged serum exposure .
Synthesis and Production
Chemoenzymatic Approaches
Nonribosomal peptide synthetase (NRPS) adenylation domains, such as BacB2-A and TycA-A, have been engineered to activate D-amino acids for dipeptide synthesis . These enzymes catalyze ATP-dependent aminoacyl-AMP formation, enabling subsequent nucleophilic attack by free D-amino acids (Figure 1). Using this method, over 40 D-amino acid-containing dipeptides (ld-, dl-, dd-configurations) have been synthesized with yields exceeding 70% .
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solid-Phase Synthesis | 60–75 | 90–95 | Moderate |
| Enzymatic (NRPS Domains) | 70–85 | 85–90 | High |
| Chemical Coupling | 50–65 | 80–88 | Low |
Solid-Phase Peptide Synthesis (SPPS)
While SPPS is the gold standard for L-peptides, D-amino acids require modified coupling reagents (e.g., HATU instead of HBTU) to overcome steric hindrance. A typical protocol involves:
-
Resin Activation: Fmoc-D-Phe-Wang resin (0.6 mmol/g).
-
Deprotection: 20% piperidine in DMF.
-
Coupling: 4 eq D-Ala, HATU, and DIEA in DMF (2 hr).
-
Iteration: Repeat for subsequent residues.
-
Cleavage: TFA:thioanisole:EDT (95:3:2) for 2 hr.
Challenges include epimerization during coupling, which can be mitigated by low-temperature (4°C) reactions .
Structural Characterization
X-ray Crystallography
Although no crystal structure exists for this pentapeptide, studies on achatin-I (D-Phe²) demonstrate that D-residues stabilize β-turns via C₆–C₉ hydrogen bonds between backbone amides . Molecular dynamics simulations predict similar turn motifs in D-Ala-D-Ala-D-Ala-D-Phe-D-Phe, with RMSD <1.5 Å compared to achatin-I .
Nuclear Magnetic Resonance (NMR)
¹H- and ¹³C-NMR of D-Ala-D-Ala-D-Ala-D-Phe-D-Phe in DMSO-d₆ reveal:
-
D-Ala methyl protons: δ 1.2–1.4 ppm (doublet, J=7.1 Hz).
-
D-Phe aromatic protons: δ 7.2–7.4 ppm (multiplet).
-
Backbone amides: δ 8.0–8.5 ppm (broad singlet).
NOESY correlations confirm a compact fold with D-Ala³–D-Phe⁴ sidechain interactions (≤4 Å) .
Biological Activity and Applications
Neurological Effects
D-Phe-rich peptides exhibit μ-opioid receptor affinity (Kd <1 nM) . Molecular docking suggests the pentapeptide’s D-Phe⁴–D-Phe⁵ aromatic stack interacts with receptor subpockets (Figure 2), analogous to [³H]TAPP (Tyr-D-Ala-Phe-Phe-NH₂) .
Challenges and Future Directions
Current limitations include:
-
Stereochemical Purity: SPPS yields 85–90% enantiomeric excess, necessitating HPLC purification .
-
In Vivo Toxicity: D-amino acids may accumulate in renal tissue, requiring pharmacokinetic studies.
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume